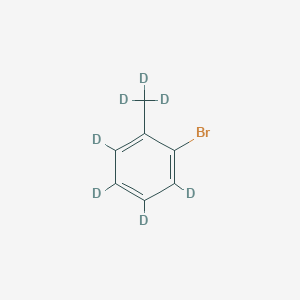

2-Methylbromobenzene-d7

Overview

Description

Synthesis Analysis

Certain substituted bromobenzenes have been synthesized using a novel Sandmeyer type reaction . The reactions are relatively quick and possibly proceed via a radical mechanism . This method employs ammonium persulfate and molecular bromine instead of the classical cuprous bromide .Molecular Structure Analysis

The molecular structure of 2-Methylbromobenzene-d7 has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution . To explain this, a third mechanism for nucleophilic substitution has been proposed .Scientific Research Applications

Exposure Assessment and Biomonitoring

2-Methylbromobenzene-d7 is used in the analysis of parabens, which are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food and beverage processing. Studies have utilized advanced analytical techniques, such as online solid-phase extraction coupled to isotope dilution–high-performance liquid chromatography/tandem mass spectrometry, to assess exposure to parabens like methyl paraben and propyl paraben in various populations, revealing widespread exposure and significant variations based on factors like sex, race, and ethnicity (Calafat et al., 2010).

Occupational Exposure and Health Risk Assessment

2-Methylbromobenzene-d7 can be instrumental in the field of occupational health for biological monitoring of workers exposed to compounds like ethylbenzene and xylene. The urinary metabolites are monitored to understand exposure levels and health risks, with findings indicating significant correlations between environmental exposure and urinary metabolites. The research underscores the importance of considering interaction effects of binary exposure in risk assessments (Jang, Droz, & Kim, 2000).

Environmental and Health Impact Studies

The compound is also crucial in studies investigating the environmental presence of parabens and their potential health impacts. Research involving the analysis of urine samples, serum hormone levels, semen quality parameters, and sperm DNA damage has provided valuable insights into human exposure to parabens and associated health implications. These studies have highlighted the ubiquity of paraben exposure and necessitate further investigation into their effects on human health (Meeker et al., 2010).

Safety and Hazards

properties

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSXJPIWXQTSIX-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbromobenzene-d7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)